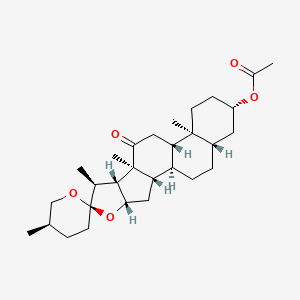

Hecogenin acetate

概要

準備方法

ヘコゲニン酢酸エステルは、ヘコゲニンのアセチル化によって合成されます。 このプロセスには、ヘコゲニンと酢酸無水物をピリジンなどの触媒の存在下で反応させることが含まれます . 反応は通常、穏和な条件下で行われ、生成物はメタノールからの結晶化によって精製されます . 工業生産方法は、同様の合成経路に従いますが、より大量に対応するために規模が拡大されます。

化学反応の分析

Grignard Reaction at C12-Ketone

Hecogenin acetate undergoes nucleophilic addition at its C12-ketone group when treated with Grignard reagents. The reaction proceeds stereoselectively from the β-face due to steric and electronic influences of the spirostan skeleton .

Dehydration to Δ¹¹,¹² Olefin

The alcohol formed from the Grignard reaction undergoes acid-catalyzed dehydration to yield a Δ¹¹,¹² olefin. This transformation is critical for introducing unsaturation into the steroidal backbone .

Epoxidation and Rearrangement Studies

The Δ¹¹,¹² olefin undergoes epoxidation to form a 12β-methyl-11α,12α-epoxide. This epoxide is pivotal for studying acid-catalyzed rearrangements .

Epoxide Formation

| Epoxidation Method | Product | Configuration |

|---|---|---|

| Peracid-mediated oxidation | 12β-Methyl-11α,12α-epoxide | α,α-epoxide confirmed via H NMR |

Acid-Catalyzed Rearrangements

Epoxides derived from this compound undergo BF₃ and HClO₄-catalyzed rearrangements, producing complex carbocation intermediates. These reactions are instrumental in understanding steroidal ring contractions and expansions .

Comparative Analysis of Epoxide Reactivity

Epoxides from this compound and its analogs (e.g., 12-methylene tigogenin acetate) show distinct reactivity patterns under acidic conditions.

| Epoxide Type | Rearrangement Pathway | Major Product |

|---|---|---|

| 12,12'-Epoxides | Wagner-Meerwein shift | Contraction to C-nor-D-homo framework |

| 11α,12α-Epoxide | Hydride transfer | Expanded D-ring derivatives |

Key Mechanistic Insights

-

Stereoelectronic Effects : The β-face selectivity in Grignard reactions is attributed to shielding by the steroidal α-face .

-

Carbocation Stability : Rearrangements favor tertiary carbocations, leading to predictable ring modifications .

-

LiAlH₄ Reduction : tert-Alcohol configurations provide unambiguous evidence for epoxide stereochemistry .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the potential of hecogenin acetate as an anticancer agent. In a study involving the A549 human lung cancer cell line, this compound demonstrated the ability to inhibit reactive oxygen species production, induce cell cycle arrest, and promote cellular senescence. The treatment led to a significant increase in G0/G1-phase arrest at concentrations of 75 µM (74% arrest) and 100 µM (84.3% arrest) while also blocking ERK1/2 phosphorylation and reducing matrix metalloproteinase-2 expression .

Case Study: A549 Cell Line

- Objective : Evaluate anticancer effects.

- Method : Treatment with various concentrations of this compound.

- Results : Significant inhibition of reactive species and induction of cell cycle arrest.

Antiulcerogenic Properties

This compound has also been investigated for its antiulcerogenic effects. A study assessed its healing activity in rodent models of gastric ulcers induced by acetic acid and ethanol. The results indicated that this compound significantly increased collagen deposition in gastric lesions compared to control groups, suggesting enhanced healing properties .

Data Table: Healing Activity in Gastric Ulcers

| Treatment | Dose (mg/kg) | Collagen Deposition Score |

|---|---|---|

| Vehicle | - | 0.37 ± 0.10 |

| This compound | 5 | 2.23 ± 0.48 |

| This compound | 10 | 5.16 ± 0.92 |

| Cimetidine | 200 | 8.14 ± 0.98 |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been demonstrated through its ability to reduce inflammatory hyperalgesia in animal models. In tests involving carrageenan-induced hyperalgesia, this compound exhibited dose-dependent analgesic effects, comparable to standard anti-inflammatory drugs .

Case Study: Inflammatory Hyperalgesia

- Objective : Investigate analgesic properties.

- Method : Administered this compound at varying doses.

- Results : Significant reduction in mechanical hyperalgesia.

Diuretic Effects

Emerging research has also explored the diuretic effects of this compound compared to traditional diuretics like furosemide and spironolactone. Studies showed that this compound significantly increased urine output and electrolyte excretion in a dose-dependent manner, with a notable reduction in aldosterone synthase gene expression .

Data Table: Diuretic Activity Comparison

| Compound | Dose (mg/kg) | Urine Volume Increase (mL) |

|---|---|---|

| Furosemide | 10 | X |

| This compound | 5 | Y |

| This compound | 10 | Z |

| This compound | 25 | A |

| Spironolactone | 25 | B |

作用機序

ヘコゲニン酢酸エステルの作用機序には、複数の経路が関与しています。

類似化合物との比較

ヘコゲニン酢酸エステルは、他のステロイドサポゲニンとは異なり、アセチル化された形態であるため、薬理作用が強化されています。類似の化合物には以下のようなものがあります。

ヘコゲニン: アセチル化されていない形態で、抗炎症作用と抗増殖作用も示します.

チゴゲニン: 同様の薬理作用を持つもう一つのステロイドサポゲニン.

生物活性

Hecogenin acetate (HA) is a steroidal sapogenin derived from the Agave plant, known for its diverse biological activities. This article explores HA's pharmacological properties, focusing on its antiulcerogenic, anti-inflammatory, analgesic, and larvicidal activities, supported by various research findings and case studies.

1. Antiulcerogenic Activity

This compound has demonstrated significant antiulcerogenic effects in various animal models. A study evaluated its efficacy in treating gastric lesions induced by ischemia-reperfusion and acetic acid in rodents.

Findings:

- Dosage : HA was administered at doses of 5, 10, and 20 mg/kg.

- Results : HA significantly increased collagen deposition in gastric lesions compared to the vehicle group. The 10 mg/kg dose showed the most pronounced effect, indicating enhanced healing through increased collagen synthesis.

- Biochemical Parameters : In a seven-day toxicity study, HA did not cause significant changes in most biochemical parameters except for creatinine levels at the highest dose .

| Dose (mg/kg) | Collagen Deposition (Mean ± SD) | Creatinine (mg/dL) |

|---|---|---|

| Vehicle | 0.37 ± 0.10 | 0.34 ± 0.02 |

| 5 | 2.23 ± 0.48 | 0.36 ± 0.03 |

| 10 | 5.16 ± 0.92 | 0.56 ± 0.04 |

| Cimetidine | 8.14 ± 0.98 | - |

2. Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory properties by modulating cytokine levels and activating pain-inhibitory pathways.

Mechanism:

- HA activates endogenous analgesic mechanisms through opioid receptor pathways, leading to increased pain threshold in inflammatory models.

- Studies indicated that HA administration resulted in a significant increase in Fos-positive cells in the gray matter of the spinal cord, suggesting neuronal activation .

Results:

- Dosage : Administered at doses of 5, 10, and 20 mg/kg.

- Outcome : Significant reduction in hyperalgesia and modulation of pro-inflammatory cytokines such as IL-1β and TNF-α were observed.

3. Larvicidal Activity

Research has shown that this compound possesses larvicidal properties against Aedes aegypti larvae, which are vectors for diseases like dengue fever.

Findings:

- Efficacy : At concentrations ranging from 5 to 40 mg/kg, HA exhibited increasing larvicidal activity over time.

- Mechanism : The proposed mechanism involves mimicking insect growth hormones, thereby inhibiting larval development .

| Time (hours) | Mortality Rate (%) |

|---|---|

| 24 | 0 |

| 48 | 0 |

| 72 | 10 |

| 96 | 80 |

| 120 | 95 |

Case Studies and Research Insights

- Gastroprotective Role : In models of ethanol and indomethacin-induced gastric ulcers, HA significantly reduced lesion formation by enhancing prostaglandin synthesis and decreasing lipid peroxidation levels .

- Diuretic Effects : A comparative study highlighted that HA exhibited more pronounced diuretic effects than its parent compound hecogenin, attributed to stronger inhibition of aldosterone synthesis .

- Pharmacological Review : A comprehensive review compiled various studies indicating that hecogenin and its derivatives possess broad pharmacological activities across multiple systems, including anti-inflammatory and antimicrobial effects .

特性

IUPAC Name |

(5',7,9,13-tetramethyl-10-oxospiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O5/c1-16-8-11-29(32-15-16)17(2)26-24(34-29)13-23-21-7-6-19-12-20(33-18(3)30)9-10-27(19,4)22(21)14-25(31)28(23,26)5/h16-17,19-24,26H,6-15H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKZWRTYHCDWTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(C(=O)CC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919692 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

472.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915-35-5 | |

| Record name | 12-Oxospirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Hecogenin acetate exhibits anticancer effects through multiple mechanisms. In A549 cells, it inhibits the production of reactive oxygen species (ROS) induced by H2O2, blocks ERK1/2 phosphorylation, and inhibits the increase in matrix metalloproteinase-2 (MMP-2) caused by H2O2 [].

A: this compound induces G0/G1-phase cell cycle arrest in A549 cells. At concentrations of 75 and 100 µM, it causes 74% and 84.3% arrest, respectively [].

A: Yes, treatment with this compound increases the number of senescence-associated β-galactosidase positive A549 cells, indicating the induction of senescence [].

A: this compound demonstrates antinociceptive properties in mice. It inhibits mechanical hyperalgesia induced by carrageenan, TNF-α, dopamine, and PGE2 []. This antinociceptive effect is suggested to involve the spinal cord and modulation of cytokines, specifically reducing pro-inflammatory cytokine IL-1β [].

ANone: The molecular formula of this compound is C29H44O5, and its molecular weight is 472.65 g/mol.

A: Spectroscopic methods including 1H NMR, 13C NMR, and CD have been used to characterize this compound and its derivatives. These techniques were particularly important in determining the configuration at C-13 and C-14 in derivatives like 7a, 10a, and 9a [].

A: While specific stability data under various conditions is limited in the provided abstracts, this compound has been successfully used in various chemical reactions, including reactions requiring heating, suggesting a degree of stability under these conditions [, , , , , , ].

ANone: The provided research does not focus on this compound's catalytic properties. Its primary applications, based on the provided abstracts, are pharmacological, specifically as an anticancer, analgesic, and anti-inflammatory agent.

A: Yes, molecular docking studies using AutoDock Vina have been performed to evaluate the interaction of this compound with the kinase domain of human epidermal growth factor receptors (HER1, HER2, HER3, and HER4). This compound showed a strong binding affinity to HER2 (-11.2 kcal/mol) [].

A: Structural modifications to this compound have been explored in the context of synthesizing cephalostatin analogues. Simplifying the structure, such as in the synthesis of [5.5]spiroketal 5, a simplified right-side steroidal unit of cephalostatin 1, resulted in a loss of cancer cell growth inhibitory activity against the P388 lymphocytic leukemia cell line []. This suggests that specific structural features of this compound are crucial for its activity.

A: Comparing the anthelmintic activity of aescin and digitonin (saponins) to their aglycones (this compound and digitonin, respectively) revealed that the glycone portion of these saponins plays a crucial role in their activity [].

A: Researchers have explored amorphous solid dispersions using different polymers to enhance the solubility and improve the anti-hyperalgesic effect of this compound in a neuropathic pain model in mice []. Additionally, host-guest inclusion complexation with β-cyclodextrin has been investigated as a means to enhance the anti-hyperalgesic effect of this compound in animal models of musculoskeletal and orofacial pain [, ].

ANone: The provided abstracts primarily focus on the chemical and biological aspects of this compound and do not provide information on specific SHE regulations.

A: The A549 human lung cancer cell line has been utilized to investigate the antiproliferative effects of this compound in vitro [].

A: Researchers have used carrageenan, TNF-α, dopamine, and PGE2-induced hyperalgesia models in mice to evaluate the antinociceptive properties of this compound []. Further studies have explored its effects in neuropathic pain, musculoskeletal pain, and orofacial pain models [, , ].

ANone: The provided research does not delve into resistance mechanisms associated with this compound.

A: While the provided abstracts do not focus on toxicological data, one study investigated the cytotoxicity of this compound on Vero cells using MTT and propidium iodide (PI) tests, suggesting a need for further evaluation of its safety profile [].

A: While the provided abstracts don't extensively cover drug delivery and targeting, one study mentions the use of β-cyclodextrin for complexation with this compound, potentially enhancing its delivery and bioavailability [, ].

ANone: The provided abstracts do not provide information on biomarkers or diagnostics related to this compound.

A: Various analytical techniques, including thin-layer chromatography, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy, have been employed to isolate, characterize, and quantify this compound and its derivatives [, ].

ANone: The provided research focuses on the chemical and biological aspects of this compound and does not provide information on its environmental impact or degradation.

A: While specific details on the dissolution and solubility of this compound are not provided, research suggests it may have limitations in these areas. Studies have explored strategies like amorphous solid dispersions and inclusion complexes to enhance its solubility [, , ].

ANone: The provided abstracts do not provide specific details regarding the validation of analytical methods used for this compound.

ANone: The provided abstracts do not cover quality control and assurance aspects related to this compound.

ANone: The provided research does not address the immunogenicity or immunological responses associated with this compound.

ANone: The provided research does not explore the interactions of this compound with drug transporters.

ANone: The provided research does not investigate the potential of this compound to induce or inhibit drug-metabolizing enzymes.

A: While the provided abstracts do not explicitly address biodegradability, the natural origin of this compound from Agave species suggests a potential for biodegradation [].

ANone: The provided research primarily focuses on this compound, and no direct comparisons to alternative compounds are discussed.

ANone: The provided research does not delve into the recycling and waste management aspects of this compound.

ANone: The research on this compound leverages standard infrastructure and resources common to organic synthesis, analytical chemistry, and pharmacology.

A: this compound, derived from the Agave plant, has a history of use in the pharmaceutical industry as a starting material for steroid hormone synthesis []. Research on this compound has evolved to investigate its potential as a therapeutic agent itself, particularly in areas such as cancer, pain, and inflammation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。